molecular formula C18H28N2O2 B5231337 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide

2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide

Cat. No. B5231337
M. Wt: 304.4 g/mol
InChI Key: VCMFITGPBLHNDL-UHFFFAOYSA-N
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Description

2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as IPP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. IPP is a small molecule that has a unique chemical structure, making it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is not fully understood, but it is believed to involve the modulation of specific protein-protein interactions in the brain. 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to bind to a specific protein called FKBP52, which is involved in regulating the activity of other proteins in the brain.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a range of biochemical and physiological effects, including changes in protein function and activity, alterations in synaptic transmission, and changes in behavior. 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have neuroprotective effects in various animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is its unique chemical structure, which makes it a promising candidate for drug discovery and development. 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide also has a high affinity for specific proteins in the brain, making it a useful tool for studying protein-protein interactions. However, 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, including further studies on its mechanism of action, its potential use as a therapeutic agent for neurological disorders, and its potential as a tool for studying protein-protein interactions. Additionally, further research is needed to explore the potential limitations of 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide and to develop new synthetic methods for producing this compound.

Synthesis Methods

The synthesis of 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 2-isopropylphenol with N-(1-methyl-4-piperidinyl)propanamide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been studied for its potential use in various research applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for neurological disorders. 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to bind to specific proteins in the brain, leading to changes in their function and activity.

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-2-(2-propan-2-ylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-13(2)16-7-5-6-8-17(16)22-14(3)18(21)19-15-9-11-20(4)12-10-15/h5-8,13-15H,9-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMFITGPBLHNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylpiperidin-4-yl)-2-[2-(propan-2-yl)phenoxy]propanamide

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